Rel-(1R,2R)-2-(2-chlorophenoxy)cyclopentan-1-ol
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Overview
Description
Rel-(1R,2R)-2-(2-chlorophenoxy)cyclopentan-1-ol is an organic compound that belongs to the class of cyclopentanol derivatives This compound features a cyclopentane ring substituted with a chlorophenoxy group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,2R)-2-(2-chlorophenoxy)cyclopentan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentanone and 2-chlorophenol.
Formation of Intermediate: Cyclopentanone undergoes a reaction with 2-chlorophenol in the presence of a base (e.g., sodium hydroxide) to form an intermediate compound.
Reduction: The intermediate is then reduced using a reducing agent such as sodium borohydride to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Rel-(1R,2R)-2-(2-chlorophenoxy)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to remove the hydroxyl group.
Substitution: The chlorophenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of cyclopentane derivatives.
Substitution: Formation of various substituted cyclopentanol derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Rel-(1R,2R)-2-(2-chlorophenoxy)cyclopentan-1-ol would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a physiological response. The exact pathways involved would require further experimental investigation.
Comparison with Similar Compounds
Similar Compounds
Rel-(1R,2R)-2-(2-bromophenoxy)cyclopentan-1-ol: Similar structure with a bromine atom instead of chlorine.
Rel-(1R,2R)-2-(2-fluorophenoxy)cyclopentan-1-ol: Similar structure with a fluorine atom instead of chlorine.
Rel-(1R,2R)-2-(2-methylphenoxy)cyclopentan-1-ol: Similar structure with a methyl group instead of chlorine.
Uniqueness
Rel-(1R,2R)-2-(2-chlorophenoxy)cyclopentan-1-ol is unique due to the presence of the chlorophenoxy group, which can impart distinct chemical and biological properties compared to its analogs. The chlorine atom can influence the compound’s reactivity, stability, and interaction with biological targets.
Properties
Molecular Formula |
C11H13ClO2 |
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Molecular Weight |
212.67 g/mol |
IUPAC Name |
(1R,2R)-2-(2-chlorophenoxy)cyclopentan-1-ol |
InChI |
InChI=1S/C11H13ClO2/c12-8-4-1-2-6-10(8)14-11-7-3-5-9(11)13/h1-2,4,6,9,11,13H,3,5,7H2/t9-,11-/m1/s1 |
InChI Key |
PHWRLRAFNIHOBN-MWLCHTKSSA-N |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)OC2=CC=CC=C2Cl)O |
Canonical SMILES |
C1CC(C(C1)OC2=CC=CC=C2Cl)O |
Origin of Product |
United States |
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